molecular formula C15H28O2 B145818 Pentadecanolide CAS No. 106-02-5

Pentadecanolide

Cat. No. B145818
CAS RN: 106-02-5
M. Wt: 240.38 g/mol
InChI Key: FKUPPRZPSYCDRS-UHFFFAOYSA-N
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Patent
US05319104

Procedure details

The process of Russian Inventor's Certificate 521,274 is a variant in which the macrocyclic ring is retained in all the reaction steps: II is converted into 12-oxo-15-pentadecanolide (VI) using butyl nitrite/sodium bisulphite, and the product is reduced by the Clemmensen method to give 15-pentadecanolide: ##STR5## The yield of I in this process is only 36%, as can be seen from the examples. Electrochemical reduction of VI to I in accordance with German Offenlegungsschrift 3,127,242 also proceeds in only moderate yields of about 60%.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butyl nitrite sodium bisulphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:18][CH2:17][CH2:16][O:15][C:13](=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.N(OCCCC)=O.S(=O)(O)[O-].[Na+]>>[C:13]1(=[O:14])[O:15][CH2:16][CH2:17][CH2:18][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1 |f:1.2.3|

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCCCCCCCCCC(=O)OCCC1
Step Three
Name
butyl nitrite sodium bisulphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCCCC.S([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction steps

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCCCCCCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.